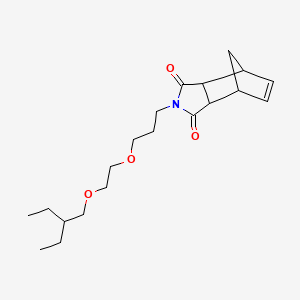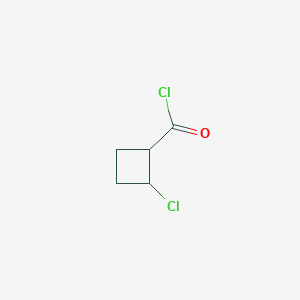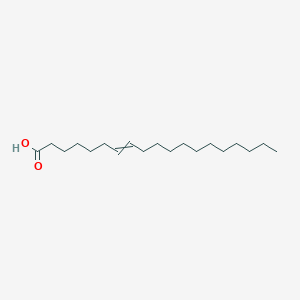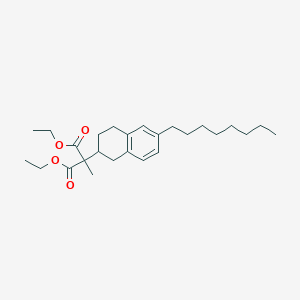
2,4-Dichloroisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloroisophthalic acid is an organic compound with the chemical formula C8H4Cl2O4 It is a derivative of isophthalic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dichloroisophthalic acid can be synthesized through several methods. One common approach involves the chlorination of isophthalic acid. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chlorination techniques to achieve high yields and purity. The process may include steps such as:
- Dissolving isophthalic acid in a suitable solvent.
- Adding a chlorinating agent under controlled temperature and pressure.
- Purifying the resulting product through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloroisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloroisophthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which 2,4-Dichloroisophthalic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another chlorinated aromatic compound with herbicidal properties.
2,4-Dichlorobenzoic acid: Similar structure but with only one carboxylic acid group.
Uniqueness
2,4-Dichloroisophthalic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups. This gives it distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
50903-03-2 |
|---|---|
Molekularformel |
C8H4Cl2O4 |
Molekulargewicht |
235.02 g/mol |
IUPAC-Name |
2,4-dichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
CFBMBPSPRHZMPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)

![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)




![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)






